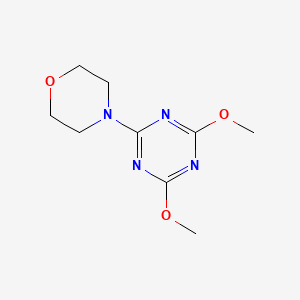
3,4-diphenyl-1H-pyrrole-2,5-dione
描述
3,4-二苯基-1H-吡咯-2,5-二酮是一种有机化合物,分子式为C16H11NO2。它是一种吡咯-2,5-二酮的衍生物,其特征是在吡咯环的3位和4位上有两个苯基。 该化合物以其稳定性和独特的化学性质而闻名,使其成为各个科学研究领域的关注对象 .
作用机制
3,4-二苯基-1H-吡咯-2,5-二酮的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,作为糖原合成酶激酶-3b的抑制剂,它结合到酶的活性位点,阻止其活性,从而调节各种细胞过程 . 3位和4位的苯基在其结合亲和力和特异性中起着至关重要的作用 .
生化分析
Biochemical Properties
It is known that the compound has a significant impact on biochemical reactions .
Cellular Effects
The cellular effects of 3,4-diphenyl-1H-pyrrole-2,5-dione are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being researched.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
3,4-二苯基-1H-吡咯-2,5-二酮可以通过多种方法合成。一种常见的方法涉及N3-取代酰胺腙与2,3-二甲基马来酸酐的反应。 该反应通常在室温下于乙醚中进行48小时 . 另一种方法涉及在极性溶剂中或无溶剂条件下,3,4-二碘-2,5-二甲基-1H-吡咯与硫代酰胺的反应 .
工业生产方法
3,4-二苯基-1H-吡咯-2,5-二酮的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 具体方法和条件可能因制造商和化合物预期用途而异 .
化学反应分析
反应类型
3,4-二苯基-1H-吡咯-2,5-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以导致形成还原的吡咯衍生物。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种亲电试剂。 这些反应的条件通常包括控制温度和乙醇或二氯甲烷等溶剂 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成醌衍生物,而取代反应可以生成各种取代的吡咯化合物 .
科学研究应用
3,4-二苯基-1H-吡咯-2,5-二酮在科学研究中有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物已被研究其潜在的抗炎和抗菌特性.
相似化合物的比较
类似化合物
3,4-二甲基-1H-吡咯-2,5-二酮: 结构相似,但具有甲基而不是苯基。
3,4-二苯基马来酰亚胺: 另一种具有类似化学性质的衍生物.
独特性
3,4-二苯基-1H-吡咯-2,5-二酮由于其特定的取代模式而具有独特性,这赋予了其独特的化学和生物学特性。 苯基的存在增强了其稳定性和反应性,与其他吡咯-2,5-二酮衍生物相比 .
属性
IUPAC Name |
3,4-diphenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCPEMKIBAJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372903 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-36-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


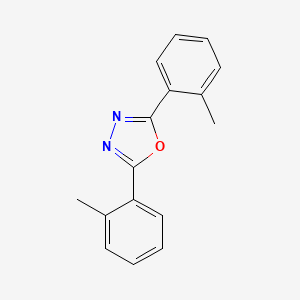
![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
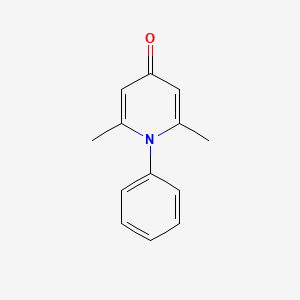

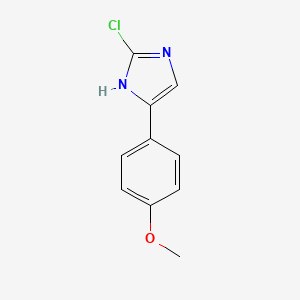
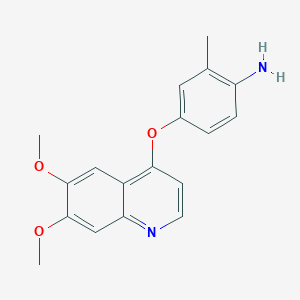

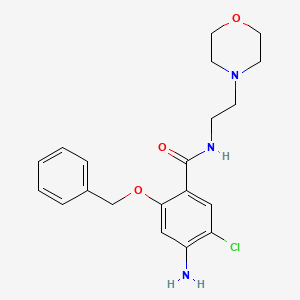
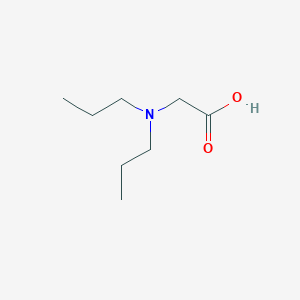
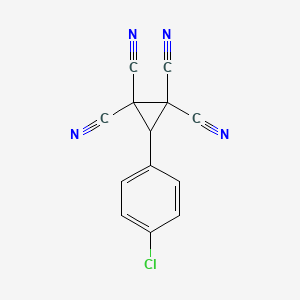
![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)
